Bupicomide
Overview
Description
Bupicomide, also known as 5-Butylpyridine-2-carboxamide, is a chemical compound created and manufactured by Lanospharma Laboratories Company, Ltd. It is used experimentally as a beta blocker and clinically as a strong vasodilator. This compound is known for its ability to reduce systolic, diastolic, and mean arterial pressure .
Biochemical Analysis
Biochemical Properties
Bupicomide’s role in biochemical reactions is primarily as a beta blocker
Cellular Effects
As a beta blocker, it likely influences cell function by inhibiting the action of epinephrine and norepinephrine on the beta-adrenergic receptors, which are part of cell signaling pathways . This can affect gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a beta blocker . Beta blockers work by binding to beta-adrenergic receptors, preventing epinephrine and norepinephrine from binding. This inhibits the normal sympathetic response, leading to effects such as reduced heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bupicomide is synthesized through amidation via the acid chloride of fusaric acid, which is isolated from Fusarium oxysporum. This process was developed as part of a screening program examining microbial fermentation products for pharmacological activity .
Industrial Production Methods: The industrial production of this compound involves the large-scale fermentation of Fusarium oxysporum to produce fusaric acid, followed by its conversion to the acid chloride and subsequent amidation to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Bupicomide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced amide derivatives .
Scientific Research Applications
Bupicomide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of beta blockers and vasodilators.
Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Clinically, it is investigated for its antihypertensive properties and its ability to modulate blood pressure.
Mechanism of Action
Bupicomide exerts its effects primarily through its action as a beta blocker and vasodilator. It inhibits dopamine beta hydroxylase, an enzyme involved in the biosynthesis of norepinephrine, a pressor neurohormone. By inhibiting this enzyme, this compound reduces the production of norepinephrine, leading to vasodilation and a decrease in blood pressure .
Comparison with Similar Compounds
Hydralazine: Another vasodilator used to treat hypertension.
Fusaric Acid: The precursor to Bupicomide, also known for its inhibitory effects on dopamine beta hydroxylase.
Comparison: this compound is unique in its dual action as both a beta blocker and a vasodilator, whereas compounds like hydralazine primarily act as vasodilators. Additionally, this compound’s synthesis from fusaric acid provides a distinct pathway compared to other antihypertensive agents .
Properties
IUPAC Name |
5-butylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-3-4-8-5-6-9(10(11)13)12-7-8/h5-7H,2-4H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSPIPWLHGKJQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177168 | |
Record name | Bupicomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22632-06-0 | |
Record name | Bupicomide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22632-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupicomide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022632060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUPICOMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bupicomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bupicomide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPICOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X3H76N0HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bupicomide and how does it impact blood pressure?
A1: this compound is a dopamine beta-hydroxylase inhibitor. While initially thought to lower blood pressure by inhibiting this enzyme, research suggests it primarily acts as a direct vasodilator []. Both this compound and Hydralazine, a known vasodilator, were found to reduce forearm vascular resistance without significantly impacting renal blood flow or renal vascular resistance []. This suggests that this compound's primary antihypertensive effect stems from direct vasodilation rather than dopamine beta-hydroxylase inhibition.
Q2: How does this compound affect the sympathetic nervous system and what role does this play in its effect on blood pressure?
A2: Administration of this compound results in an increase in sympathetic nervous activity. This is evidenced by increases in heart rate [, ], urinary norepinephrine excretion [], and decreases in the duration of the pre-ejection period []. These changes mirror those observed with Hydralazine, suggesting a similar mechanism. The increase in sympathetic activity is likely a baroreceptor-mediated response to the decrease in mean arterial pressure caused by this compound's vasodilatory effects [, ].
Q3: How does the starting plasma renin activity level influence the response to this compound?
A3: Research indicates that the initial plasma renin activity level significantly influences how much it increases during this compound administration []. A strong positive correlation (r = 0.98, P less than 0.001) was observed between baseline plasma renin activity and the increase seen during this compound treatment []. This suggests patients with higher baseline renin activity may experience a more pronounced increase in response to the drug.
Q4: What analytical methods are used to study this compound and its metabolites?
A4: A sensitive and specific Gas-Liquid Chromatography (GLC) assay has been developed to study the pharmacokinetics of this compound []. This method focuses on quantifying Fusaric acid, the active metabolite of this compound, in biological fluids []. The method involves efficient extraction of Fusaric acid from samples, followed by on-column methylation and detection using flame-ionization. This technique allows researchers to track this compound's metabolic fate and perform pharmacokinetic studies in animal models and human subjects.
Q5: What are the potential advantages and disadvantages of this compound compared to Hydralazine based on available research?
A5: this compound and Hydralazine demonstrate similar antihypertensive effects, both lowering blood pressure by approximately 15 mmHg []. Both drugs increase heart rate and appear to act primarily as direct vasodilators []. Further research is needed to establish whether this compound offers advantages over existing therapies like Hydralazine. Long-term studies are crucial to assess the efficacy and safety profile of this compound for managing hypertension.
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